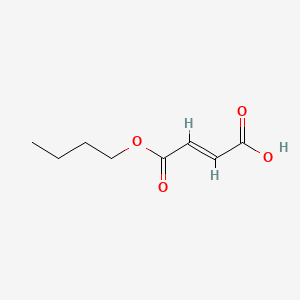![molecular formula C5H8N2O3S B6588214 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione CAS No. 2169195-01-9](/img/new.no-structure.jpg)
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione is a complex organic compound with the molecular formula C5H8N2O3S and a molecular weight of 176.1936 This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves several steps. One of the common synthetic routes includes the annulation of the cyclopentane ring and the four-membered ring . The process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions are optimized to minimize chromatographic purifications, making the synthesis more efficient .
Chemical Reactions Analysis
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis . In medicine, its derivatives are being explored for their potential therapeutic properties. Industrially, the compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for research and development.
Comparison with Similar Compounds
5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione can be compared with other spiro compounds, such as 2-azaspiro[3.4]octane and its derivatives . These compounds share a similar spiro structure but differ in the presence of sulfur and nitrogen atoms. The unique combination of these heteroatoms in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2169195-01-9 |
|---|---|
Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
5,5-dioxo-5λ6-thia-2,6-diazaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C5H8N2O3S/c8-4-1-5(2-6-3-5)11(9,10)7-4/h6H,1-3H2,(H,7,8) |
InChI Key |
NGNGCUTYBCSFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)C12CNC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
